Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9ClO3. It belongs to the oxirane family, characterized by a three-membered epoxide ring. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in synthesizing more complex organic molecules and its biological activity.
The compound can be synthesized through several methods, primarily involving the reaction of chlorobenzaldehyde derivatives with suitable carboxylic acid esters. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate is classified as an epoxide and a carboxylic acid derivative. Its classification stems from its functional groups: the epoxide ring contributes to its reactivity, while the carboxylate group provides additional chemical properties relevant for further transformations.
The synthesis of Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate typically involves the following steps:
The reaction conditions can vary significantly based on the specific reagents used and the desired purity of the final product. For instance, continuous flow reactors may be utilized in industrial settings to enhance efficiency and scalability.
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate features a three-membered epoxide ring attached to a carboxylate group and a para-chlorophenyl group. This configuration contributes to its unique chemical properties.
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used.
The mechanism of action for Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate involves its highly reactive epoxide ring, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity may lead to inhibition of enzyme activity or disruption of cellular processes, making it significant in biological research.
Relevant data about its properties can be derived from experimental studies focusing on its reactivity profile and stability under different conditions.
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate has several scientific uses:
This compound's versatility makes it valuable across various scientific disciplines, particularly in synthetic chemistry and medicinal research.
The synthesis of Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate (CAS 99334-21-1; C₁₀H₉ClO₃; MW 212.63 g/mol) primarily relies on epoxidation of α,β-unsaturated carbonyl precursors . The most established route involves reacting methyl (E)-3-(4-chlorophenyl)acrylate with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. This method leverages the electrophilic addition of peracids to the alkene bond, forming the oxirane ring via a concerted mechanism [3] [5]. Yield optimization studies reveal that electron-withdrawing para-chloro substituents on the phenyl ring enhance reaction kinetics by polarizing the double bond, though steric effects from the methyl ester group necessitate extended reaction times (8–12 hours) [5].
Alternative oxidants like hydrogen peroxide or peracetic acid under basic conditions (NaOH/methanol) have been explored but show reduced regioselectivity. For example, hydrogen peroxide systems generate up to 15% diol byproducts due to oxirane ring hydrolysis [3]. Solvent screening indicates aprotic media (DCM, toluene) suppress nucleophilic side reactions, improving isolated yields to 70–85% (Table 1).
Table 1: Classical Epoxidation Performance Under Varied Conditions
Precursor | Oxidant | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Methyl (E)-3-(4-chlorophenyl)acrylate | mCPBA | Dichloromethane | 0–5 | 85 |
Methyl (E)-3-(4-chlorophenyl)acrylate | H₂O₂ | Methanol | 25 | 62 |
Methyl 2-(4-chlorophenyl)glycidate | mCPBA | Toluene | 10 | 78 |
Asymmetric synthesis of the target compound employs chiral catalysts to access enantiopure forms, crucial for pharmaceutical applications. Jacobsen’s hydrolytic kinetic resolution (HKR) using Co(III)-salen complexes resolves racemic mixtures with >90% enantiomeric excess (ee) [6]. This system exploits the differential reaction kinetics of enantiomers with water, selectively hydrolyzing one isomer while preserving the other. In a representative protocol, (R,R)-Co(III)-salen catalyst (0.5–2 mol%) in toluene/water at 25°C achieves 92% ee for the (2R,3S)-epoxide [6].
Organocatalytic approaches using Cinchona-derived ammonium salts (e.g., O-benzylquinidinium chloride) enable enantioselective epoxidation of enoates. These phase-transfer catalysts facilitate hydroxide ion transfer across interfaces, promoting stereocontrolled oxirane formation. Yields reach 75% with 88% ee in biphasic toluene/aqueous NaOH systems [6]. Transition-metal systems like VO(acac)₂/t-BuOOH also show promise but require rigorous metal-trapping during purification to meet pharmaceutical excipient standards [3].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Representative Catalyst | ee (%) | Reaction Time (h) | Scale Feasibility |
---|---|---|---|---|
Co(III)-salen | (R,R)-Jacobsen catalyst | 92 | 24 | Pilot scale |
Phase-transfer | O-Bn-quinidinium chloride | 88 | 16 | Lab scale |
Vanadium | VO(acac)₂ | 80 | 6 | Lab scale |
Crude reaction mixtures contain residual peracids and diol impurities, necessitating multi-step purification. Standard workup involves sequential washing with sodium sulfite (5% w/v) to quench oxidants, followed by saturated NaHCO₃ to remove acidic byproducts [3] . Final isolation employs silica gel chromatography using hexane:ethyl acetate (4:1 v/v) eluent, yielding 98% pure epoxide confirmed by TLC (Rf = 0.3) and HPLC .
Crystallization offers a scalable alternative: dissolving the crude product in warm heptane (50°C) and cooling to −20°C affords needle-like crystals (mp 48–50°C). This method achieves 99% purity but suffers from 15–20% yield loss due to the compound’s moderate solubility [3]. Hybrid approaches combining aqueous extraction and fractional crystallization optimize recovery (85–90%) while minimizing solvent consumption [6].
Table 3: Purification Method Comparison
Method | Key Steps | Purity (%) | Recovery (%) |
---|---|---|---|
Column chromatography | Silica gel, hexane:EtOAc (4:1) | 98 | 75 |
Crystallization | Heptane, −20°C recrystallization | 99 | 80 |
Hybrid extraction | Na₂SO₃ wash → heptane crystallization | 98.5 | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: